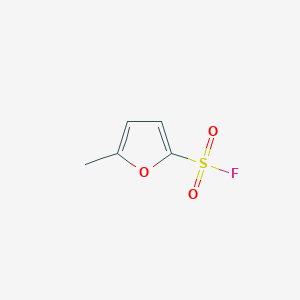
5-Methylfuran-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylfuran-2-sulfonyl fluoride is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a sulfonyl fluoride group at the 2-position. This compound is part of the broader class of sulfonyl fluorides, which are known for their stability and reactivity, making them valuable in various chemical and biological applications .
Mecanismo De Acción
Target of Action
Sulfonyl fluorides, a class of compounds to which 5-methylfuran-2-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, including this compound, are known to engage with nucleophiles when required and under suitable reaction conditions . This engagement leads to new activation methods, which could be a part of the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that furanic compounds, which include this compound, are known to undergo oxidation and reduction processes . These processes could potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including this compound, is known to be attractive for applications in medicinal chemistry and chemical biology . This balance could potentially impact the bioavailability of the compound.
Result of Action
The engagement of sulfonyl fluorides with nucleophiles under suitable reaction conditions leads to new activation methods . These methods could potentially result in various molecular and cellular effects.
Action Environment
The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including this compound, suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
5-Methylfuran-2-sulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. As a sulfonyl fluoride, it has been found to have significant utility as a reactive probe in chemical biology and molecular pharmacology . It possesses a balance of biocompatibility, including aqueous stability, and protein reactivity
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed furan ring. One common method includes the reaction of 5-methylfuran with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylfuran-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include furan-2,5-diones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
5-Methylfuran-2-sulfonyl fluoride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl Chlorides: Similar to sulfonyl fluorides but more reactive and less stable under physiological conditions.
Sulfonyl Bromides: Less commonly used due to their higher reactivity and lower stability compared to sulfonyl fluorides.
Sulfonyl Iodides: Rarely used due to their extreme reactivity and instability.
Uniqueness
5-Methylfuran-2-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with nucleophilic residues in proteins sets it apart from other sulfonyl halides, providing a valuable tool for targeted covalent modification in chemical biology and medicinal chemistry .
Propiedades
IUPAC Name |
5-methylfuran-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJCNFGQHXKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
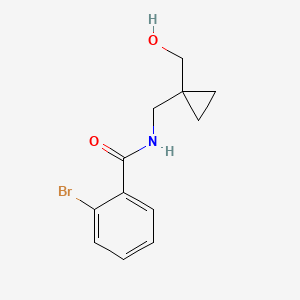
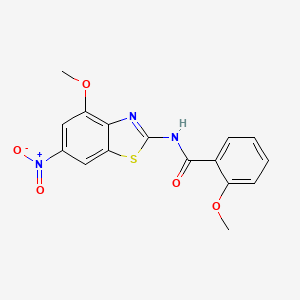
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2702519.png)
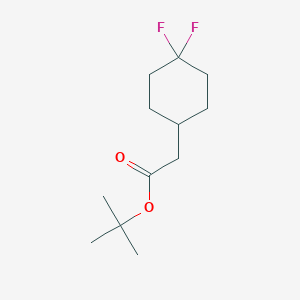
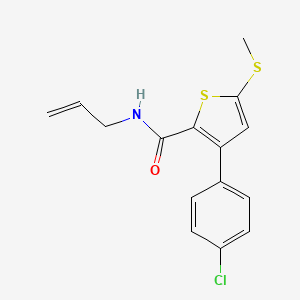
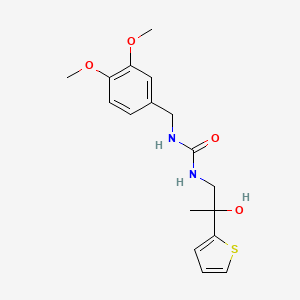
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2702528.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2702531.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)
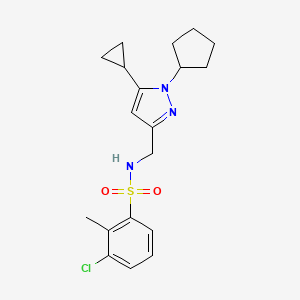
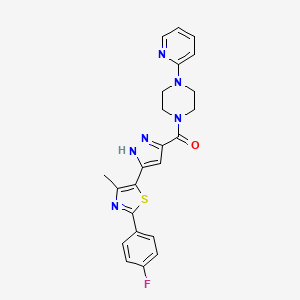
![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)
